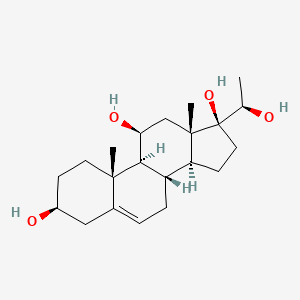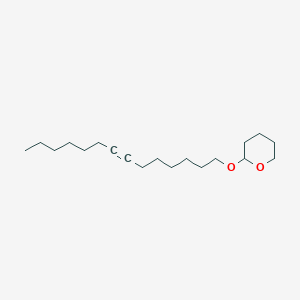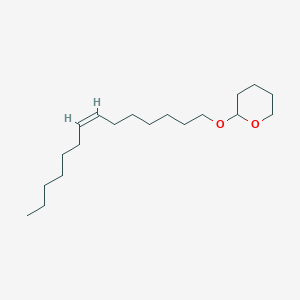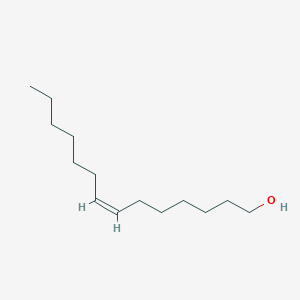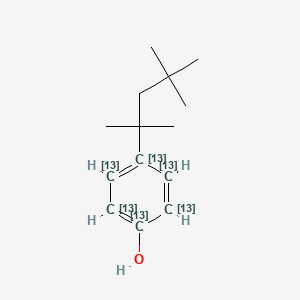
p-Aminomethyl Vorinostat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Vorinostat's synthesis involves multi-step chemical reactions starting from suberic acid, leading to the formation of the active compound through the consecutive mixed anhydride method. This process yields Vorinostat with an overall efficiency of about 41%, confirmed through various structural analysis techniques such as 1H-NMR, 13C-NMR, MS, and IR (S. Qiang, 2011). Furthermore, an eco-friendly approach for the synthesis from N′-phenyloctanediamide through biotransformation has been explored, highlighting the potential for more sustainable production methods (R. Singh et al., 2020).
Molecular Structure Analysis
The molecular structure of Vorinostat and its derivatives has been extensively studied, with X-ray diffraction methods revealing that these compounds often exhibit octahedral coordination around the vanadium center. Such studies provide insights into the interaction between the metal ion and ligands, crucial for understanding the drug's mechanism of action (G. Hanson et al., 1992).
Chemical Reactions and Properties
Vorinostat undergoes various chemical reactions, including interactions with DNA, influencing gene expression and cellular growth. It specifically binds to and inhibits histone deacetylases, leading to acetylation of nucleosomal histones and activation of gene transcription, a critical aspect of its anticancer activity (A. Munshi et al., 2006).
Physical Properties Analysis
The physical properties of Vorinostat, such as solubility and stability, are crucial for its pharmacokinetic profile. Studies have shown that encapsulation in polymeric micelles can significantly improve its solubility and bioavailability, offering sustained exposure and enhanced pharmacokinetics, which is essential for effective cancer therapy (Elham A. Mohamed et al., 2012).
Chemical Properties Analysis
The chemical behavior of Vorinostat, including its reactivity and interaction with biological molecules, underscores its therapeutic potential. For instance, its ability to induce hyperacetylation of histones and influence the expression of genes related to cell cycle and apoptosis is fundamental to its action against cancer cells (A. Munshi et al., 2006).
科学的研究の応用
Enhanced Solubility and Anticancer Activity
Enhanced Solubility and Permeability : Vorinostat's low water solubility and permeability have been addressed by encapsulating it within mesoporous silica nanoparticles (MSNs), which significantly improved its solubility and permeability into cancer cells, thereby enhancing its anticancer efficacy in vitro against colon and lymphoma cancer cells without altering its mechanism of action as an HDAC inhibitor (Meka et al., 2018).
Combinatorial Therapeutic Strategies
Combination with Radiation Therapy : Vorinostat has shown potential in radiosensitizing tumor cells, making them more susceptible to radiation therapy. This has been observed in glioblastoma, where Vorinostat combined with temozolomide and radiation therapy did not meet the primary efficacy endpoint but indicated a direction for future patient selection based on Vorinostat sensitivity and resistance signatures (Galanis et al., 2018).
Synergistic Effects with Chemotherapy : Preclinical studies indicate that Vorinostat, when used in combination with traditional chemotherapy agents like cytosine arabinoside (ara-C) and etoposide, could offer a synergistic effect, especially in the treatment of acute leukemias. The sequence of administration plays a critical role, with Vorinostat treatment preceding chemotherapy showing the most promising results (Shiozawa et al., 2009).
Mechanistic Insights and Resistance
Histone and Protein Acetylation : Vorinostat's primary mechanism involves the inhibition of HDAC, leading to the accumulation of acetylated histones and non-histone proteins, which results in the modulation of gene expression that can inhibit proliferation and induce apoptosis in cancer cells. This mechanism underlies its potential in treating various cancer types, including lymphomas, leukemia, and solid tumors.
Resistance Mechanisms : Understanding the mechanisms of resistance to Vorinostat is crucial for optimizing its therapeutic potential. Studies have suggested that the constitutive activation of signal transducers and activators of transcription (STATs) could predict resistance to Vorinostat, providing a basis for combining Vorinostat with inhibitors of the STAT pathway to overcome resistance and enhance anticancer efficacy (Fantin et al., 2008).
Safety And Hazards
将来の方向性
Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .
特性
CAS番号 |
1160823-16-4 |
|---|---|
製品名 |
p-Aminomethyl Vorinostat |
分子式 |
C₁₅H₂₃N₃O₃ |
分子量 |
293.36 |
同義語 |
N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
